molecular formula C12H12Fe-6 B1247460 Cyclopentane;2-ethenylcyclopenta-1,3-diene;iron

Cyclopentane;2-ethenylcyclopenta-1,3-diene;iron

Cat. No.: B1247460
M. Wt: 212.07 g/mol
InChI Key: JENFKLJPKPJILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentane;2-ethenylcyclopenta-1,3-diene;iron can be synthesized through several methods. One common approach involves the reaction of ferrocene with vinylmagnesium bromide in the presence of a catalyst. Another method includes the use of vinyl lithium as a reagent. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of ethenylferrocene often involves the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the product. The process may also involve purification steps such as distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Cyclopentane;2-ethenylcyclopenta-1,3-diene;iron undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form ethenylferrocenium ions.

    Reduction: Reduction reactions can convert ethenylferrocene to its corresponding alkane derivative.

    Substitution: The ethenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Ethenylferrocenium ions.

    Reduction: Ethylferrocene.

    Substitution: Various substituted ferrocenes depending on the reagents used.

Scientific Research Applications

Cyclopentane;2-ethenylcyclopenta-1,3-diene;iron has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organometallic compounds.

    Biology: this compound derivatives are explored for their potential as enzyme inhibitors and bioactive molecules.

    Medicine: Research is ongoing into the use of ethenylferrocene-based compounds in drug delivery systems and as therapeutic agents.

    Industry: this compound is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which ethenylferrocene exerts its effects involves its ability to participate in redox reactions. The iron center in the ferrocene moiety can undergo oxidation and reduction, facilitating electron transfer processes. This property is exploited in various applications, including catalysis and sensing. The ethenyl group also allows for further functionalization, enabling the creation of tailored compounds for specific applications.

Comparison with Similar Compounds

    Ethylferrocene: Similar to ethenylferrocene but with an ethyl group instead of an ethenyl group.

    Ethynylferrocene: Contains an ethynyl group, offering different reactivity and applications.

    Methylferrocene: Features a methyl group, providing a basis for comparison in terms of reactivity and stability.

Uniqueness of Cyclopentane;2-ethenylcyclopenta-1,3-diene;iron: this compound is unique due to its ethenyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and industrial applications, distinguishing it from its analogs.

Properties

Molecular Formula

C12H12Fe-6

Molecular Weight

212.07 g/mol

IUPAC Name

cyclopenta-1,3-diene;ethenylcyclopentane;iron

InChI

InChI=1S/C7H7.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h2-6H,1H2;1-5H;/q-5;-1;

InChI Key

JENFKLJPKPJILE-UHFFFAOYSA-N

SMILES

C=C[C-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe]

Canonical SMILES

C=C[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentane;2-ethenylcyclopenta-1,3-diene;iron
Reactant of Route 2
Cyclopentane;2-ethenylcyclopenta-1,3-diene;iron
Reactant of Route 3
Cyclopentane;2-ethenylcyclopenta-1,3-diene;iron
Reactant of Route 4
Cyclopentane;2-ethenylcyclopenta-1,3-diene;iron
Reactant of Route 5
Cyclopentane;2-ethenylcyclopenta-1,3-diene;iron
Reactant of Route 6
Cyclopentane;2-ethenylcyclopenta-1,3-diene;iron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.